molecular formula C13H12ClN3O2S B581677 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl CAS No. 137118-00-4

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl

Cat. No.: B581677
CAS No.: 137118-00-4
M. Wt: 309.768
InChI Key: NKKRVCKYGBAIPT-UHFFFAOYSA-N
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Description

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride is a synthetic organic compound with the molecular formula C13H11N3O2S · HCl It is characterized by the presence of a thiazole ring, an amino group, and a phthalimidoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Phthalimidoethyl Group: The phthalimidoethyl group can be introduced via nucleophilic substitution reactions, where the amino group of the thiazole ring reacts with a phthalimidoethyl halide under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the phthalimido group to a primary amine.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives of the thiazole ring.

    Reduction Products: Primary amine derivatives.

    Substitution Products: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and phthalimidoethyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

  • 2-Amino-4-(chloromethyl)thiazole hydrochloride
  • N-(2-Hydroxyethyl)phthalimide
  • N-(2-Butynyl)phthalimide

Comparison: 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride is unique due to the presence of both the thiazole ring and the phthalimidoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Similar compounds may lack one of these functional groups, resulting in different reactivity and applications.

Biological Activity

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its thiazole ring and a phthalimidoethyl substituent, which contribute to its interaction with various biological macromolecules. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H12ClN3O2S
  • Molecular Weight : 309.77 g/mol
  • CAS Number : 137118-00-4
  • Purity : ≥95%

The biological activity of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate enzyme activity and disrupt protein-protein interactions, which may lead to various pharmacological effects. The thiazole ring enhances binding affinity to enzymes or receptors, making it a valuable scaffold for drug design .

Antimicrobial Activity

Research indicates that derivatives of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole exhibit significant antimicrobial properties. For instance, studies have shown that phthalimido-thiazole compounds possess leishmanicidal activity, making them potential candidates for developing new treatments for leishmaniasis .

Activity Type Target Pathogen IC50 (µM) Notes
LeishmanicidalLeishmania infantum0.42 - 0.80Exhibited low cytotoxicity in mammalian cells
AntimicrobialVarious bacteria-Broad-spectrum activity against multiple strains

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For example, certain thiazole analogs have shown promising results against HepG2 liver cancer cells .

Antimalarial Activity

In a structure-activity relationship (SAR) study, modifications of the thiazole derivatives were found to enhance their antimalarial activity against Plasmodium falciparum, with some compounds exhibiting high potency and low cytotoxicity .

Case Studies

  • Leishmanicidal Activity Study
    A study evaluated the in vitro activity of several phthalimido-thiazole derivatives against L. infantum. Compounds 2j and 2m were identified as the most potent, significantly reducing parasite survival while showing minimal toxicity to host cells. Microscopic analysis revealed structural changes in treated parasites, indicating effective disruption of their cellular integrity .
  • Antimalarial Efficacy
    Another investigation focused on the antimalarial potential of thiazole derivatives linked to an N-aryl amide group. The study highlighted that specific modifications at the ortho position on the phenyl ring enhanced activity against chloroquine-sensitive strains of P. falciparum, suggesting that the thiazole scaffold can be optimized for better efficacy in malaria treatment .

Properties

IUPAC Name

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S.ClH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKRVCKYGBAIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656825
Record name 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137118-00-4
Record name 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-4-N-phthalimido-2-butanone (50.0 g 0.169 mol) and thiourea (25.71 g, 0.338 mol) were mixed with n-propanol (1000 ml) and concentrated hydrochloric acid (100 ml), and the reaction mixture was heated to reflux for 1.5 hour. After cooling, the precipitate was filtered and washed with n-propanol and ether. After air drying, the title product was obtained as a fluffy white solid (37.51 g, 0.121 mol, 72% yield), m.p. 230°-240° (decomp.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25.71 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
72%

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